molecular formula C13H24Cl2O2 B14428847 Chloromethyl 8-chlorododecanoate CAS No. 80419-04-1

Chloromethyl 8-chlorododecanoate

Cat. No.: B14428847
CAS No.: 80419-04-1
M. Wt: 283.2 g/mol
InChI Key: JVKMUBVORYFQKQ-UHFFFAOYSA-N
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Description

Chloromethyl 8-chlorododecanoate (CAS: 80419-04-1) is a chlorinated ester derived from 8-chlorododecanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a chloromethyl (-OCH₂Cl) moiety. Its molecular formula is C₁₃H₂₂Cl₂O₂, with a molecular weight of 280.9 g/mol (calculated). The compound features a dodecanoic acid backbone (12-carbon chain) substituted with chlorine at the 8th position, esterified with a chloromethyl group. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity (log₁₀ water solubility = -5.04) .

Chloromethyl esters like this are typically utilized as intermediates in organic synthesis, particularly for introducing chloromethyl groups or as reactive precursors in polymer chemistry . However, specific industrial applications of this compound remain underreported in publicly available literature.

Properties

CAS No.

80419-04-1

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 8-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-8-12(15)9-6-4-5-7-10-13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

JVKMUBVORYFQKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 8-chlorododecanoate can be synthesized through the chloromethylation of 8-chlorododecanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 8-chlorododecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

Chloromethyl 8-chlorododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloromethyl 8-chlorododecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural Isomers of Chloromethyl Chlorododecanoates

Chloromethyl 8-chlorododecanoate belongs to a family of structural isomers distinguished by the position of chlorine substitution on the dodecanoate chain. Key isomers include:

Compound Name CAS Number Chlorine Position Molecular Formula Molecular Weight (g/mol) log₁₀ Water Solubility
Chloromethyl 3-chlorododecanoate 80418-99-1 3 C₁₃H₂₂Cl₂O₂ 280.9 -5.04
Chloromethyl 7-chlorododecanoate 80419-03-0 7 C₁₃H₂₂Cl₂O₂ 280.9 -5.04
This compound 80419-04-1 8 C₁₃H₂₂Cl₂O₂ 280.9 -5.04
Chloromethyl 9-chlorododecanoate 80419-05-2 9 C₁₃H₂₂Cl₂O₂ 280.9 -5.04
Chloromethyl 10-chlorododecanoate 80419-06-3 10 C₁₃H₂₂Cl₂O₂ 280.9 -5.04

Key Observations :

  • All isomers share identical molecular formulas and log₁₀ water solubility values, suggesting similar hydrophobicity and partitioning behavior.
  • The chlorine substitution position may influence reactivity and stereochemical interactions . For example, chlorine at position 3 (closer to the ester group) could enhance electrophilicity compared to distal positions (e.g., position 10) .
Physicochemical Properties vs. Other Chlorinated Esters

This compound differs significantly from other chlorinated esters in structure and properties:

Compound Molecular Formula Key Features Applications
Chloromethyl chlorosulfate CCl₃O₃S Contains a sulfonate group; highly reactive and corrosive. Intermediate in sulfonation reactions .
Chloroethyl acetate C₄H₇ClO₂ Shorter chain (4 carbons); lower molecular weight (122.55 g/mol). Solvent, flavoring agent .
Bis(chloromethyl) ether C₂H₄Cl₂O Carcinogenic; forms DNA adducts. Historical use in polymer synthesis .

Key Differences :

  • Reactivity: Chloromethyl chlorosulfate (CCl₃O₃S) exhibits higher reactivity due to its sulfonate group, whereas this compound is more stable under ambient conditions .
  • Toxicity: Bis(chloromethyl) ether is a known carcinogen, while this compound lacks explicit toxicity data but requires caution due to structural analogs .
Toxicity and Regulatory Considerations
  • Proper handling, including ventilation and personal protective equipment (PPE), is advised .
  • Regulatory Status: Not explicitly listed under REACH or EPA regulations, but its use as an intermediate aligns with guidelines for controlled conditions .

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